5-Methyl-1-aminotetrazole

Vue d'ensemble

Description

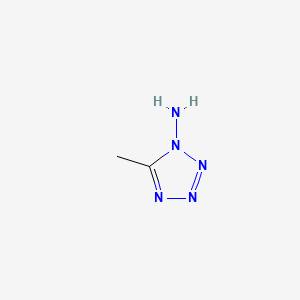

5-Methyl-1-aminotetrazole is a derivative of aminotetrazole . The parent compound, 5-Aminotetrazole, is an organic compound with the formula HN4CNH2. It is a white solid that can be obtained both in anhydrous and hydrated forms .

Synthesis Analysis

The synthesis of 5-aminotetrazole, from which 5-Methyl-1-aminotetrazole is derived, has been reported through the action of nitrous acid on aminoguanidine . A more efficient and controllable one-pot synthesis involves treating cyanamide with hydrazine hydrochloride to give aminoguanidine hydrochloride, which is then diazotized. Addition of ammonia or sodium hydroxide followed by heat-induced cyclization gives the anhydrous product .Molecular Structure Analysis

The structure of 5-aminotetrazole has been determined several times by X-ray crystallography, both as the anhydrous and monohydrated forms . The structures are very similar, consisting of a planar molecule, including the amino group .Chemical Reactions Analysis

5-Aminotetrazole has found applications in heterocyclic chemistry, particularly as a synthon for some multicomponent reactions . The N-4 is basic as indicated by its binding to metal halides, such as the coordination complex [CoCl2(aminotetrazole)4] .Physical And Chemical Properties Analysis

5-Aminotetrazole is a white solid that can be obtained both in anhydrous and hydrated forms . It has a high nitrogen content of 80% . The compound has a molar mass of 85.070 g·mol −1, a density of 1.502 g/cm 3, and a melting point of 201–205 °C (394–401 °F; 474–478 K) .Applications De Recherche Scientifique

Energetic Material Development

5-Methyl-1-aminotetrazole (MAT) has significant applications in the development of energetic materials. Research shows that MAT can be protonated or methylated to form various salts with energetic anions. These salts exhibit good thermal stability and are characterized by their detonation velocities and pressures, making them suitable for applications in explosives and propellants. For example, 1-methyl-5-aminotetrazolium nitrate and perchlorate are known for their good thermal stabilities and energetic properties (Karaghiosoff et al., 2008).

Thermal Decomposition Analysis

Studies on the thermal decomposition of MAT provide insights into its stability and potential applications. The decomposition of MAT is characterized by the elimination of gaseous and high boiling point products, forming thermally stable residues. These findings are crucial for understanding the behavior of MAT under various conditions, particularly in the context of energetic material applications (Levchik et al., 1993).

Synthesis of Energetic Salts

MAT serves as a precursor for synthesizing various energetic salts. These salts, characterized by high nitrogen content and thermal stability, are potential candidates for secondary explosives with low sensitivities. The process involves the nitration of MAT followed by reactions to form different nitrogen-rich salts. Such compounds are particularly useful in the field of high-energy materials due to their desirable explosive performances and sensitivities (Fendt et al., 2011).

Generation of Novel Energetic Compounds

MAT is used to generate novel energetic compounds by introducing various functional groups. These modifications aim to enhance the oxygen balance and detonation properties of the resulting compounds. Research in this area focuses on exploring the thermal stability and explosive performance of these novel compounds, highlighting the versatility of MAT as a core structure for energetic material development (Tang et al., 2015).

Application in High-Density Energetic Materials

MAT derivatives, particularly those with nitro and nitroimino groups, are explored for their application in high-density energetic materials. These derivatives exhibit good thermal stability and stabilities towards friction and impact, making them attractive for environmentally benign replacements for toxic materials. The research includes the synthesis and characterization of such compounds, assessing their thermal and explosive properties (Joo & Shreeve, 2010).

Conclusion5-Methyl-1-aminotetrazole is a versatile compound with significant applications in the development of energetic materials. Its utility in synthes

Scientific Research Applications of 5-Methyl-1-Aminotetrazole

Energetic Material Synthesis and Characterization

5-Methyl-1-aminotetrazole (MAT) is extensively studied in the synthesis of energetic materials. MAT can be protonated or methylated to form various energetic salts, characterized by good thermal stability and detonation properties. For example, 1-methyl-5-aminotetrazolium nitrate and perchlorate are known for their energetic properties, exhibiting stable crystal structures and significant thermal stabilities (Karaghiosoff et al., 2008).

Investigation of Thermal Decomposition

Research on MAT's thermal decomposition reveals its potential in energetic material applications. Its decomposition is marked by the formation of stable residues, essential for understanding its behavior under various conditions. The decomposition process involves the elimination of gaseous products and the coexistence of amino and imino tautomeric forms (Levchik et al., 1993).

Nitrogen-Rich Salts and Explosive Materials

MAT serves as a precursor for nitrogen-rich salts with applications in secondary explosives. These compounds are characterized by their low sensitivities and include guanidinium, aminoguanidinium, and diaminouronium salts. They are synthesized through facile deprotonation or metathesis reactions and exhibit desirable properties for high-energy materials (Fendt et al., 2011).

Development of Novel Energetic Compounds

MAT is also utilized in the development of novel energetic compounds. These compounds are designed to enhance oxygen balance and detonation properties, characterized by their thermal stability and explosive performance. This research highlights MAT's versatility in energetic material development (Tang et al., 2015).

High-Density Energetic Materials

The research on MAT derivatives, especially those with nitro and nitroimino groups, focuses on their application in high-density energetic materials. These derivatives demonstrate good thermal stability and stability towards friction and impact, offering potential as environmentally friendly alternatives to traditional materials. The synthesis and characterization of these compounds assess their thermal and explosive properties (Joo & Shreeve, 2010).

Safety And Hazards

5-Aminotetrazole is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It is flammable and harmful if swallowed. It can cause serious damage to eyes and is irritating to the respiratory system and skin . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Orientations Futures

Propriétés

IUPAC Name |

5-methyltetrazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c1-2-4-5-6-7(2)3/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKDRHNSFRBYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399075 | |

| Record name | 5-METHYL-1-AMINOTETRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1-aminotetrazole | |

CAS RN |

56601-89-9 | |

| Record name | 5-METHYL-1-AMINOTETRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione](/img/structure/B1608471.png)

![1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane](/img/structure/B1608473.png)

![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride](/img/structure/B1608482.png)